molecular formula C10H8N4 B156075 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 138942-61-7

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B156075
M. Wt: 184.2 g/mol
InChI Key: XJGWIJRMZFXAHM-UHFFFAOYSA-N
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Patent
US08415346B2

Procedure details

3-amino-1H-pyrazole-4-carbonitrile (200 mg, 1.850 mmol), copper(II) acetate (504 mg, 2.78 mmol), phenylboronic acid (451 mg, 3.70 mmol) and pyridine (0.599 mL, 7.40 mmol) were stirred in DCM (20 mL) at room temperature overnight. 2 N HCl was added and the products extracted in EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by MPLC (2-30% EtOAc-hexanes) gave 3-anilino-1-phenyl-1H-pyrazole-4-carbonitrile (A) as a yellow solid and 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (B) as a pale yellow solid. 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile was also isolated.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step One
Quantity
0.599 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
504 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][NH:4][N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.N1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl.[CH2:25](Cl)Cl>C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[NH:1]([C:2]1[C:6]([C:7]#[N:8])=[CH:5][N:4]([C:19]2[CH:25]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:3]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=NNC=C1C#N
Name
Quantity
451 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0.599 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
504 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the products extracted in EtOAc (×2)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by MPLC (2-30% EtOAc-hexanes)

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=NN(C=C1C#N)C1=CC=CC=C1
Name
Type
product
Smiles
NC1=NN(C=C1C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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